molecular formula C10H6N4O6 B7890888 5-(3,5-Dinitrophenyl)-1H-pyrazole-4-carboxylic acid

5-(3,5-Dinitrophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B7890888
M. Wt: 278.18 g/mol
InChI Key: ZLKZDXZOHPLBHF-UHFFFAOYSA-N
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Description

5-(3,5-Dinitrophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with a carboxylic acid group and a dinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dinitrophenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for nitration and carboxylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo reduction to form amino derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens (chlorine, bromine) and sulfonating agents (sulfur trioxide) are used under controlled conditions.

Major Products

    Amino Derivatives: Reduction of nitro groups leads to the formation of amino derivatives.

    Halogenated Compounds: Electrophilic substitution can introduce halogen atoms into the aromatic ring.

    Sulfonated Compounds: Sulfonation introduces sulfonic acid groups into the aromatic ring.

Scientific Research Applications

5-(3,5-Dinitrophenyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.

Mechanism of Action

The mechanism of action of 5-(3,5-Dinitrophenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro groups and carboxylic acid moiety play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    5-(3,5-Dinitrophenyl)-1,3,4-thiadiazole: Similar in structure but contains a thiadiazole ring instead of a pyrazole ring.

    3,5-Dinitrobenzoic Acid: Contains a dinitrophenyl group but lacks the pyrazole ring.

    5-(3,5-Dinitrophenyl)-1H-tetrazole: Contains a tetrazole ring instead of a pyrazole ring.

Uniqueness

5-(3,5-Dinitrophenyl)-1H-pyrazole-4-carboxylic acid is unique due to the combination of the pyrazole ring with both nitro and carboxylic acid functional groups. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

5-(3,5-dinitrophenyl)-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O6/c15-10(16)8-4-11-12-9(8)5-1-6(13(17)18)3-7(2-5)14(19)20/h1-4H,(H,11,12)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKZDXZOHPLBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=C(C=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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